5-(4-Chlorophenyl)-3-phenylpyridazin-4(1H)-one
Description
Properties
CAS No. |
90054-40-3 |
|---|---|
Molecular Formula |
C16H11ClN2O |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-phenyl-1H-pyridazin-4-one |
InChI |
InChI=1S/C16H11ClN2O/c17-13-8-6-11(7-9-13)14-10-18-19-15(16(14)20)12-4-2-1-3-5-12/h1-10H,(H,18,20) |
InChI Key |
XWMVUFVIHXWWQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC=C(C2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-3-phenylpyridazin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with phenylhydrazine to form an intermediate, which then undergoes cyclization in the presence of a base to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Key Reaction Pathways
The compound undergoes diverse transformations, including:
a. Chlorination
Treatment with phosphorus oxychloride converts the pyridazinone into a chlorinated derivative (e.g., 3-chloropyridazine). This reaction eliminates the carbonyl group, as evidenced by the absence of C=O signals in IR spectra .
b. Thionation
Reaction with phosphorus pentasulphide replaces the carbonyl oxygen with sulfur, forming pyridazinethione derivatives. The IR spectrum confirms the presence of a C=S group (~1228 cm⁻¹) .
c. Oxazolopyridazine Formation
Ethyl chloroformate reacts with pyridazinone derivatives to yield oxazolopyridazines under potassium carbonate catalysis .
Table 2: Functional Group Transformations
Reaction Conditions and Optimization
-
Solvent and Temperature : DMF at 80°C for 40 minutes enhances yield and purity during cyclization .
-
pH Control : Basic conditions are critical for cyclization reactions to drive deprotonation and ring closure.
-
Reagent Ratios : Excess hydrazine hydrate ensures complete conversion of intermediates .
Table 3: Critical Reaction Parameters
| Parameter | Value | Impact | Reference |
|---|---|---|---|
| Solvent | DMF | Improved yield/purity | |
| Temperature | 80°C | Optimal reaction rate | |
| pH | Basic | Facilitates cyclization |
Scientific Research Applications
Research on Pyridazinylacetic Acid Derivatives
New pyridazinylacetic acid derivatives have been synthesized and studied for their ability to inhibit monoamine oxidase (MAO) activity . These compounds were found to be more selective towards the MAO-A isoform, with compound 5d showing the highest selectivity index . Molecular docking studies suggest the potential of these compounds in pyridazine-based MAO-A inhibition .
Synthesis of Pyridazin-3-one Derivatives
A novel class of pyridazin-3-one derivatives can be synthesized through a general route involving the reaction in acetic anhydride .
Biological Evaluation of Pyridazinone Derivatives
The biological properties of pyridazinone derivatives have been assessed through antimicrobial and in-vitro antioxidant activity evaluations, along with experimental studies .
Pyridazine-4(1H)-ones Synthesis
Pyridazine-4(1H)-ones can be obtained during the reflux of t-Bu-substituted 1,2,4-triketone with hydrazine dihydrochloride . High chemoselectivity is achieved during the reflux of t-Bu-containing β-diketone with substituted hydrazines, transforming into pyridazin-4(1 H)-one through interaction with the carbon atom of the acetal group .
Molecular Docking Studies
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-3-phenylpyridazin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Properties of 5-(4-Chlorophenyl)-3-phenylpyridazin-4(1H)-one and Analogues
Key Observations
Substituent Effects on Reactivity and Yield
- The presence of electron-withdrawing groups (e.g., chlorine, bromine) or heterocyclic moieties (e.g., oxadiazole, pyrazole) significantly impacts synthetic yields. For example, compound 10a (80.4% yield) benefits from a pyridinyl group, which may stabilize intermediates during Suzuki coupling . In contrast, brominated analogues like compound 9 exhibit lower yields (65.9%), likely due to steric hindrance or reduced reactivity of the bromo substituent .
Thermal Stability and Solubility Melting points correlate with molecular symmetry and intermolecular interactions. Compound 10a (m.p. 305.5–306.5°C) demonstrates higher thermal stability than non-oxadiazole-containing derivatives, attributed to strong hydrogen bonding and π-π stacking facilitated by the oxadiazole ring . The target compound’s lack of polar groups (e.g., oxadiazole) may reduce solubility in aqueous media compared to 10a but increase lipophilicity, favoring membrane permeability .
For instance, pyrazole-triazole hybrids () and naphthyridinone-oxadiazole derivatives () are investigated for tumor cell line inhibition. The chlorine atom in the target compound may enhance DNA intercalation or enzyme inhibition, similar to chlorophenyl-containing kinase inhibitors .
Synthetic Methodologies
- Suzuki-Miyaura coupling is a common strategy for introducing aryl groups (e.g., compound 10a ), while cyclocondensation with hydrazine hydrate is employed for pyrazole derivatives (). The target compound’s synthesis would likely require similar Pd-catalyzed cross-coupling or cyclization steps .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing 5-(4-Chlorophenyl)-3-phenylpyridazin-4(1H)-one, and how can by-product formation be minimized?
- Methodological Answer : Multi-step synthesis involving condensation reactions and cyclization is commonly employed. For example, intermediates like 4-chlorophenyl hydrazines can react with diketones under acidic conditions to form the pyridazinone core. Purification techniques such as column chromatography (silica gel, gradient elution with ethyl acetate/hexane) are critical to isolate the target compound and remove by-products like unreacted starting materials or dimerized species. Reaction monitoring via TLC and optimization of stoichiometric ratios (e.g., 1:1.2 for aryl hydrazine to diketone) can improve yields .
Q. Which spectroscopic techniques are essential for confirming the structural identity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR can confirm substituent positions and aromatic proton environments. For instance, the downfield shift of the pyridazinone carbonyl carbon (~165–170 ppm) is diagnostic.
- IR Spectroscopy : A strong absorption band near 1680–1700 cm corresponds to the C=O stretch of the pyridazinone ring.
- Mass Spectrometry : High-resolution ESI-MS can validate the molecular formula (e.g., [M+H] at m/z 323.0452 for CHClNO). Cross-referencing with X-ray crystallography data ensures structural accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for pyridazinone derivatives, such as bond-length discrepancies?
- Methodological Answer : Discrepancies in bond lengths (e.g., C–C vs. C–N) may arise from thermal motion or disorder in crystal packing. To address this:
- High-Resolution X-ray Diffraction : Collect data at low temperatures (e.g., 100 K) to reduce thermal vibrations.
- Data-to-Parameter Ratio : Ensure a ratio >10:1 (e.g., 14.2 in ) to refine structural parameters reliably.
- Computational Validation : Compare experimental bond lengths with DFT-optimized geometries (e.g., using Gaussian09 with B3LYP/6-31G* basis set). Discrepancies >0.02 Å warrant re-examination of crystallographic models .
Q. What strategies can elucidate the electronic effects of substituents on the pyridazinone ring’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Hammett Analysis : Correlate substituent σ values (e.g., Cl: σ = 0.37) with reaction rates for Suzuki-Miyaura couplings.
- DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites. For example, the C-5 position of the pyridazinone ring may show higher electrophilicity due to electron-withdrawing Cl substituents.
- Kinetic Studies : Monitor reaction progress under varying conditions (e.g., Pd catalyst loading, solvent polarity) to isolate electronic vs. steric effects .
Q. How can the interaction of this compound with biological targets (e.g., enzymes) be systematically studied?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding poses with targets like carbonic anhydrase (PDB: 3K1). Focus on hydrogen bonds between the pyridazinone carbonyl and active-site Zn.
- Surface Plasmon Resonance (SPR) : Measure binding affinity (K) in real-time. A typical protocol involves immobilizing the target protein on a CM5 chip and flowing the compound at concentrations from 1 nM–10 µM.
- In Vitro Assays : Test inhibitory activity against enzymes (e.g., COX-2) using fluorometric kits. IC values <10 µM suggest therapeutic potential .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data for pyridazinone derivatives across different assay platforms?
- Methodological Answer :
- Assay Standardization : Use positive controls (e.g., celecoxib for COX-2 inhibition) to validate experimental conditions.
- Meta-Analysis : Compare IC values from fluorescence-based vs. radiometric assays. For instance, fluorescence quenching artifacts may inflate apparent activity.
- Structural-Activity Landscape Modeling : Cluster compounds based on substituent patterns (e.g., Cl vs. OCH) to identify outliers. Contradictions may arise from off-target effects or solubility issues .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
